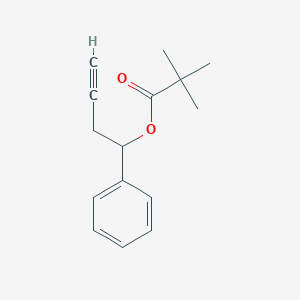
1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a but-3-yn-1-yl chain, which is further esterified with 2,2-dimethylpropanoic acid
Preparation Methods
The synthesis of 1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate typically involves the esterification of 1-Phenylbut-3-yn-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety, forming amides or new esters.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into the pharmacological properties of this compound may lead to the development of new therapeutic agents for treating various diseases.
Industry: It can be employed in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The phenyl and but-3-yn-1-yl groups contribute to its reactivity and binding affinity, while the ester moiety influences its solubility and stability. The specific pathways involved depend on the context of its application, whether in chemical reactions, biological systems, or industrial processes.
Comparison with Similar Compounds
1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate can be compared with other similar compounds, such as:
1-Phenylbut-3-yn-1-ol: This compound lacks the ester group, making it more reactive in certain types of chemical reactions.
2,2-Dimethylpropanoic acid: As a precursor in the synthesis of the ester, it provides the necessary carboxylic acid functionality.
Phenylbut-3-yne: This compound lacks both the ester and hydroxyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific properties and reactivity patterns that are valuable in various fields of research and industry.
Properties
CAS No. |
919091-24-0 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1-phenylbut-3-ynyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H18O2/c1-5-9-13(12-10-7-6-8-11-12)17-14(16)15(2,3)4/h1,6-8,10-11,13H,9H2,2-4H3 |
InChI Key |
JCQRCINLUMYPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC(CC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















